4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide
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Overview
Description
4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a thiophene ring, and an imidazo[1,2-a]pyrimidine moiety. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the imidazo[1,2-a]pyrimidine core, which is then functionalized with a thiophene ring and a methoxybenzamide group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound .
Scientific Research Applications
4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to a receptor and alter its activity, thereby influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as:
- 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
- 4-methoxy-N-[2-(furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide .
Uniqueness
What sets 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications, such as selective receptor targeting in medicinal chemistry .
Properties
Molecular Formula |
C18H14N4O2S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-methoxy-N-(2-thiophen-2-ylimidazo[1,2-a]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C18H14N4O2S/c1-24-13-7-5-12(6-8-13)17(23)21-16-15(14-4-2-11-25-14)20-18-19-9-3-10-22(16)18/h2-11H,1H3,(H,21,23) |
InChI Key |
JNOBCBHSFGRIPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=CS4 |
Origin of Product |
United States |
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